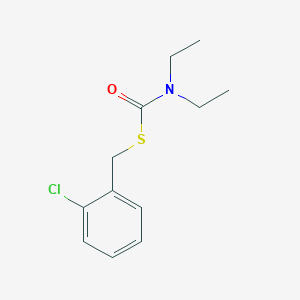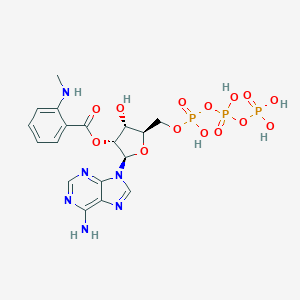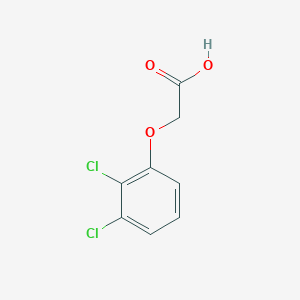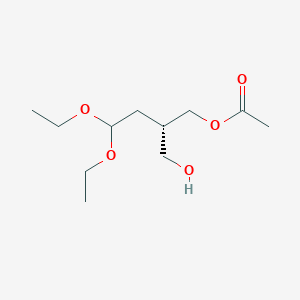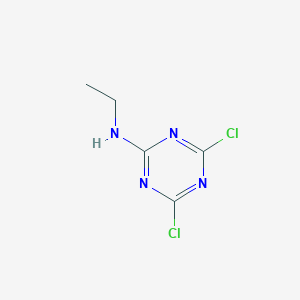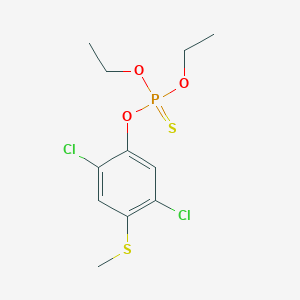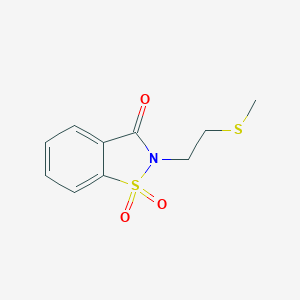
2-(2-(Methylthio)ethyl)-1,2-benzisothiazol-3(2H)-one-1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Methylthio)ethyl)-1,2-benzisothiazol-3(2H)-one-1,1-dioxide, also known as Methylthioninium chloride or methylene blue, is a synthetic compound that has been used in various scientific research applications. It is a heterocyclic aromatic chemical that is widely used as a redox indicator, a dye, and as a treatment for methemoglobinemia.
作用机制
Methylene blue works by inhibiting the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This leads to an increase in the levels of these neurotransmitters, which can improve mood and cognitive function. Methylene blue also has antioxidant properties, which can protect cells from oxidative damage.
生化和生理效应
Methylene blue has been shown to have various biochemical and physiological effects. It can improve cognitive function, enhance memory, and improve mood. It has also been shown to improve mitochondrial function, which can lead to increased energy levels. Additionally, methylene blue has been shown to have anti-inflammatory and antioxidant properties, which can protect cells from damage.
实验室实验的优点和局限性
Methylene blue has several advantages for lab experiments, including its low cost, stability, and ease of use. It is also readily available and has a long shelf life. However, there are some limitations to its use, including its potential toxicity at high doses and its interference with some analytical methods.
未来方向
There are several future directions for research on methylene blue. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as an anti-cancer agent. Additionally, there is ongoing research into the use of methylene blue as a redox mediator in energy storage devices, such as batteries and supercapacitors.
Conclusion:
In conclusion, 2-(2-(Methylthio)ethyl)-1,2-benzisothiazol-3(2H)-one-1,1-dioxide, or methylene blue, is a synthetic compound that has been used in various scientific research applications. It is a versatile compound that has potential as a treatment for a range of neurological disorders and as an anti-cancer agent. While there are some limitations to its use, methylene blue has several advantages for lab experiments and is an important tool in scientific research.
合成方法
Methylene blue can be synthesized by reacting N,N-dimethylaniline with sodium nitrite and hydrochloric acid to form N,N-dimethyl-4-nitrosoaniline. This compound is then reduced with zinc dust and hydrochloric acid to form N,N-dimethyl-p-phenylenediamine. The final step involves the reaction of N,N-dimethyl-p-phenylenediamine with sulfur and oxygen to form 2-(2-(Methylthio)ethyl)-1,2-benzisothiazol-3(2H)-one-1,1-dioxide.
科学研究应用
Methylene blue has been used in various scientific research applications, including as a redox indicator in analytical chemistry, as a dye in histology and microbiology, and as a treatment for methemoglobinemia. It has also been used in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Additionally, methylene blue has been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells.
属性
CAS 编号 |
125698-32-0 |
|---|---|
产品名称 |
2-(2-(Methylthio)ethyl)-1,2-benzisothiazol-3(2H)-one-1,1-dioxide |
分子式 |
C10H11NO3S2 |
分子量 |
257.3 g/mol |
IUPAC 名称 |
2-(2-methylsulfanylethyl)-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C10H11NO3S2/c1-15-7-6-11-10(12)8-4-2-3-5-9(8)16(11,13)14/h2-5H,6-7H2,1H3 |
InChI 键 |
PCOYTLGIKATEHT-UHFFFAOYSA-N |
SMILES |
CSCCN1C(=O)C2=CC=CC=C2S1(=O)=O |
规范 SMILES |
CSCCN1C(=O)C2=CC=CC=C2S1(=O)=O |
其他 CAS 编号 |
125698-32-0 |
同义词 |
8-(2-methylsulfanylethyl)-9,9-dioxo-9$l^{6}-thia-8-azabicyclo[4.3.0]no na-1,3,5-trien-7-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



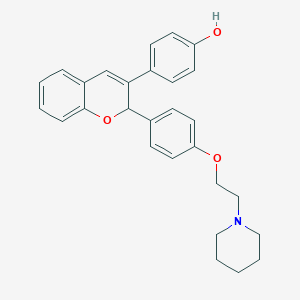
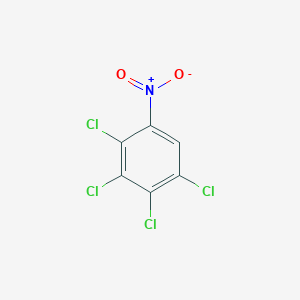
![methyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B166552.png)
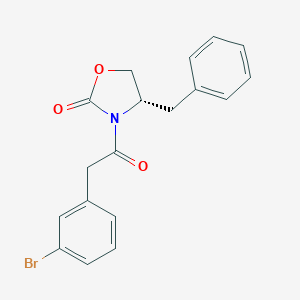
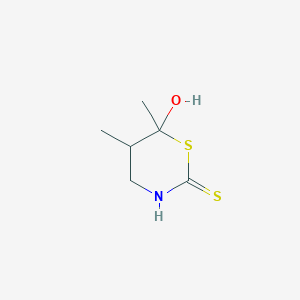
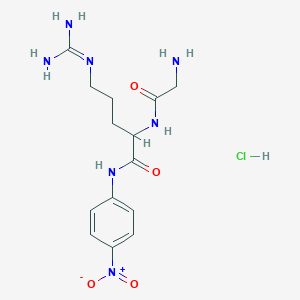
![2-[(Ethylsulfanyl)methyl]phenol](/img/structure/B166562.png)

